2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene
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Overview
Description
2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene is a heterocyclic compound that belongs to the class of tellurophenes Tellurophenes are five-membered rings containing a tellurium atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene typically involves palladium-catalyzed coupling reactions. One common method is the Sonogashira coupling reaction, which involves the reaction of a tellurophene derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions usually include a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction is carried out under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to form telluroxides or tellurones.
Reduction: The compound can be reduced to form tellurium-containing anions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the tellurium atom or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of telluroxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene has several scientific research applications:
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.
Pharmaceuticals: Its potential biological activity is being explored for use in drug development, particularly for its antioxidant properties.
Organic Electronics: The compound can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene involves its interaction with molecular targets through its tellurium atom. The tellurium atom can participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the compound’s aromatic structure allows it to interact with biological membranes and other cellular components, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene
- 3-Ethynyl-2-(phenylethynyl)thiophene
- 3-Ethynyl-2-[(4-methylphenyl)ethynyl]thiophene
Uniqueness
This compound is unique due to the presence of the tellurium atom, which imparts distinct electronic and chemical properties compared to its sulfur analogs. The tellurium atom enhances the compound’s ability to participate in redox reactions and provides unique opportunities for applications in materials science and pharmaceuticals .
Properties
CAS No. |
920977-37-3 |
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Molecular Formula |
C19H14Te |
Molecular Weight |
369.9 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)ethynyl]-5-phenyltellurophene |
InChI |
InChI=1S/C19H14Te/c1-15-7-9-16(10-8-15)11-12-18-13-14-19(20-18)17-5-3-2-4-6-17/h2-10,13-14H,1H3 |
InChI Key |
GLRVIHHWYCUGKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C([Te]2)C3=CC=CC=C3 |
Origin of Product |
United States |
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